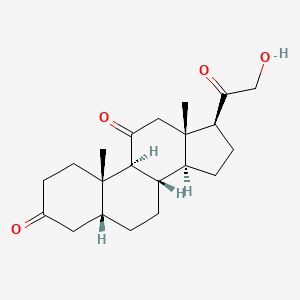
21-Hydroxy-5b-pregnane-3,11,20-trione
Descripción general
Descripción
21-Hydroxy-5b-pregnane-3,11,20-trione is a steroidal compound with the molecular formula C21H30O4 . It is a metabolite of corticosterone and plays a significant role in various biological processes . This compound is part of the C21-steroid hormone metabolism pathway and is known for its involvement in the synthesis of other steroidal hormones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Hydroxy-5b-pregnane-3,11,20-trione typically involves the reduction of 11-dehydrocorticosterone using the enzyme 3-oxo-5beta-steroid 4-dehydrogenase (EC 1.3.99.6) . This reaction is a crucial step in the C21-steroid hormone metabolism pathway.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar enzymatic reduction processes are employed on a larger scale to produce this compound for research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
21-Hydroxy-5b-pregnane-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form other steroidal derivatives.
Reduction: It can be reduced to form 3alpha,20alpha,21-trihydroxy-5beta-pregnane-11-one.
Substitution: Various substitution reactions can occur at different positions on the steroidal backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound. For example, the reduction of this compound can yield 3alpha,20alpha,21-trihydroxy-5beta-pregnane-11-one .
Aplicaciones Científicas De Investigación
21-Hydroxy-5b-pregnane-3,11,20-trione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: This compound is studied for its role in steroid hormone metabolism and its effects on various biological processes.
Medicine: Research on this compound includes its potential therapeutic applications in treating conditions related to steroid hormone imbalances.
Industry: It is used in the production of steroidal drugs and other pharmaceutical products
Mecanismo De Acción
The mechanism of action of 21-Hydroxy-5b-pregnane-3,11,20-trione involves its role as a metabolite in the C21-steroid hormone metabolism pathway. It is converted from 11-dehydrocorticosterone and further metabolized to form other steroidal hormones . The molecular targets and pathways involved include various enzymes and receptors that regulate steroid hormone synthesis and function.
Comparación Con Compuestos Similares
Similar Compounds
11-Dehydrocorticosterone: A precursor in the synthesis of 21-Hydroxy-5b-pregnane-3,11,20-trione.
3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one: A product formed from the reduction of this compound.
5beta-Dihydrocortisol: Another metabolite of corticosterone with similar biological functions.
Uniqueness
This compound is unique due to its specific role in the C21-steroid hormone metabolism pathway and its involvement in the synthesis of other important steroidal hormones. Its unique structure and reactivity make it a valuable compound for research in steroid chemistry and biology .
Propiedades
IUPAC Name |
(5R,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-16,19,22H,3-11H2,1-2H3/t12-,14+,15+,16-,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVZJUTJOBJHS-XYEQKYNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019218 | |
| Record name | 21-Hydroxy-5beta-pregnane-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10417-86-4 | |
| Record name | 5β-Pregnan-21-ol-3,11,20-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10417-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Hydroxy-5beta-pregnane-3,11,20-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC79098 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21-Hydroxy-5beta-pregnane-3,11,20-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-HYDROXY-5.BETA.-PREGNANE-3,11,20-TRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/782BF6Q44B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



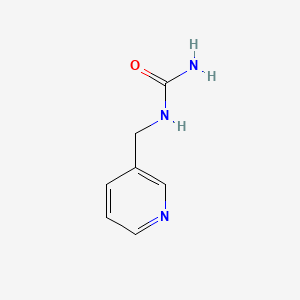
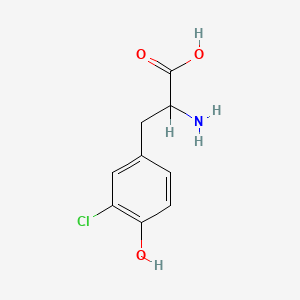



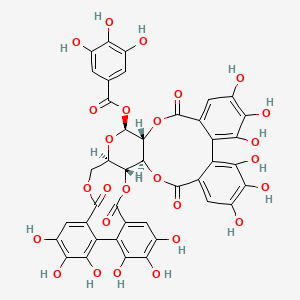
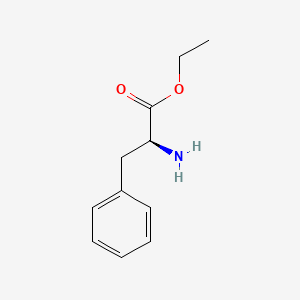
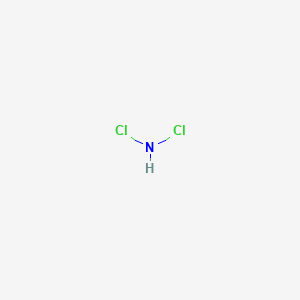
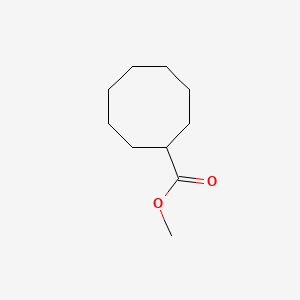
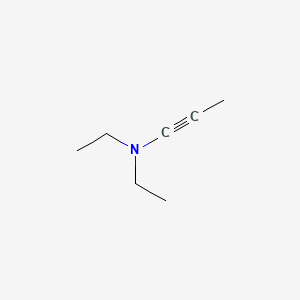
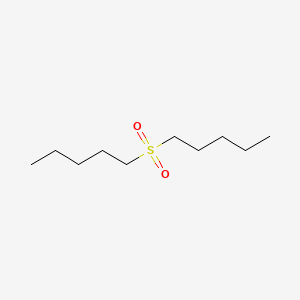
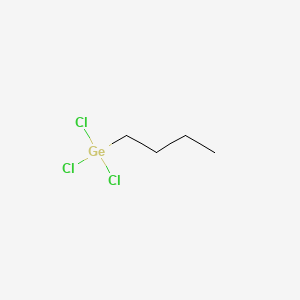
![Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-](/img/structure/B1606782.png)
